2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid
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Overview
Description
2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid is a chemical compound that belongs to the purine derivative family. This compound is characterized by its unique structure, which includes a purine ring system substituted with an ethyl group and an aminoacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Ethylation: The purine derivative undergoes ethylation using ethyl halides under basic conditions to introduce the ethyl group at the 9-position of the purine ring.
Aminoacetic Acid Introduction: The ethylated purine is then reacted with chloroacetic acid in the presence of a base to introduce the aminoacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy)ethyl acetate
- 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy)ethyl N-ethyl-L-valinate
Uniqueness
2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N5O3 |
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Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-[(9-ethyl-6-oxo-1H-purin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H11N5O3/c1-2-14-4-11-6-7(14)12-9(13-8(6)17)10-3-5(15)16/h4H,2-3H2,1H3,(H,15,16)(H2,10,12,13,17) |
InChI Key |
SPOFLTYFXBKBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=C(NC2=O)NCC(=O)O |
Origin of Product |
United States |
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